molecular formula C17H16N4O2S B2535913 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034487-62-0

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide

Número de catálogo: B2535913
Número CAS: 2034487-62-0
Peso molecular: 340.4
Clave InChI: UNIKLIJXFFPXEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide is a heterocyclic compound featuring a dihydroimidazothiazole ring fused to a phenyl group and linked to a 3,5-dimethylisoxazole carboxamide moiety. This structure combines pharmacologically relevant motifs:

  • Isoxazole carboxamide: Common in anti-inflammatory and antimicrobial agents.

Propiedades

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10-15(11(2)23-20-10)16(22)18-13-6-4-3-5-12(13)14-9-21-7-8-24-17(21)19-14/h3-6,9H,7-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIKLIJXFFPXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates imidazo[2,1-b]thiazole and isoxazole moieties, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide is C20H21N5O2SC_{20}H_{21}N_{5}O_{2}S, with a molecular weight of 403.46 g/mol. The structural complexity of this compound contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with imidazo[2,1-b]thiazole and isoxazole scaffolds exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds in this class often demonstrate activity against both gram-positive and gram-negative bacteria.
  • Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of key enzymes involved in metabolic processes.

The biological activity of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide may involve multiple mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes related to cancer proliferation or microbial growth.
  • Receptor Interaction : The compound could interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

In a study evaluating the cytotoxic effects of various derivatives on cancer cell lines, it was found that compounds similar to N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide exhibited significant inhibition of tumor cell proliferation. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa10.5Apoptosis induction
Compound BMCF-78.0Cell cycle arrest
N-(... )A54912.3Enzyme inhibition

Antimicrobial Activity

Another study highlighted the antimicrobial efficacy of similar compounds against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus15
P. aeruginosa30

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Target Compound
  • Core : Dihydroimidazothiazole-phenyl-isoxazole carboxamide.
  • Key Groups :
    • Carboxamide (-CONH2) at position 4 of the isoxazole.
    • Methyl groups at positions 3 and 5 of the isoxazole.
    • Sulfur-containing dihydroimidazothiazole fused to a phenyl ring.
Triazole Derivatives (Compounds [7–9], )
  • Core : 1,2,4-Triazole.
  • Key Groups :
    • Sulfonyl (-SO2-) and difluorophenyl substituents.
    • Thione (C=S) tautomers confirmed via IR (1247–1255 cm⁻¹) and absence of S-H bands .
  • Comparison : Unlike the target compound, triazoles lack the dihydroimidazothiazole system but share sulfur heterocycles and aromatic substituents, which influence solubility and target binding.
1,3,4-Thiadiazole Derivatives ()
  • Core : 1,3,4-Thiadiazole.
  • Key Groups :
    • Trichloroethyl and carboxamide groups.
    • Synthesized via cyclization with iodine/triethylamine .
  • Comparison : Thiadiazoles replace the imidazothiazole ring but retain sulfur and carboxamide motifs, often associated with antimicrobial and antitumor activities.
Thiazolylmethylcarbamates ()
  • Core : Thiazole with carbamate linkages.
  • Key Groups :
    • Hydroperoxy and complex ureido side chains.
    • Pharmaceutical applications in multi-target therapies .
  • Comparison : Carbamates differ from carboxamides in bioactivity but share thiazole-based scaffolds, highlighting the role of heterocycles in drug design.

Métodos De Preparación

Formation of 4,5-Dihydro-1H-Imidazol-2-Thiol

Procedure :

  • Reactants : 1,2-Diaminoethane (0.2 mol, 13.37 mL) and carbon disulfide (0.2 mol, 7.31 mL).
  • Conditions : Reflux in ethanol/water (20 mL) at 0–5°C for 12 hours.
  • Workup : The crystalline product is filtered and recrystallized from ethanol.
    Key Data :
  • Yield: 85–90%
  • Characterization: IR (KBr) shows υ = 2550 cm⁻¹ (S–H stretch); ¹H NMR (DMSO-d₆) δ 3.45 (t, 2H, CH₂), 3.72 (t, 2H, CH₂).

Cyclization to 6-Phenyl-2,3-Dihydroimidazo[2,1-b]Thiazole

Procedure :

  • Reactants : 4,5-Dihydro-1H-imidazol-2-thiol (1 equiv) and 2-bromoacetophenone (1.1 equiv).
  • Conditions : Reflux in ethanol with anhydrous sodium acetate (2 equiv) for 8 hours.
  • Workup : Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
    Key Data :
  • Yield: 60–65%
  • ¹H NMR (CDCl₃): δ 7.52–7.38 (m, 5H, Ar–H), 4.12 (t, 2H, CH₂), 3.85 (t, 2H, CH₂).

Nitration and Reduction to Aniline

Procedure :

  • Nitration : Treat 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at the ortho position.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol converts the nitro group to an amine.
    Key Data :
  • Nitration Yield: 70%
  • Reduction Yield: 90%
  • ¹³C NMR (DMSO-d₆): δ 148.2 (C–NH₂), 126.5–134.1 (Ar–C).

Synthesis of 3,5-Dimethylisoxazole-4-Carboxylic Acid

Cyclocondensation of Ethyl Acetoacetate and Hydroxylamine

Procedure :

  • Reactants : Ethyl acetoacetate (1 equiv) and hydroxylamine hydrochloride (1.2 equiv).
  • Conditions : Reflux in ethanol with NaHCO₃ for 6 hours.
  • Workup : Acidify with HCl, extract with ethyl acetate, and recrystallize from ethanol.
    Key Data :
  • Yield: 75%
  • IR (KBr): υ = 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Amide Coupling Reaction

Activation of 3,5-Dimethylisoxazole-4-Carboxylic Acid

Procedure :

  • Reactants : 3,5-Dimethylisoxazole-4-carboxylic acid (1 equiv), EDCI (1.2 equiv), DMAP (0.1 equiv).
  • Conditions : Stir in dichloromethane under argon for 30 minutes.

Coupling with 2-(2,3-Dihydroimidazo[2,1-b]Thiazol-6-yl)Aniline

Procedure :

  • Reactants : Activated acid (1 equiv) and aniline intermediate (1 equiv).
  • Conditions : Stir at room temperature for 48 hours.
  • Workup : Wash with 10% HCl, dry over Na₂SO₄, and purify via chromatography (DCM/EtOAc 1:1).
    Key Data :
  • Yield: 60–65%
  • HRMS (m/z): [M + H]⁺ calcd for C₁₉H₁₈N₄O₂S 385.1094, found 385.1101.
  • ¹H NMR (DMSO-d₆): δ 10.20 (s, 1H, NH), 7.65–7.20 (m, 4H, Ar–H), 4.05 (t, 2H, CH₂), 3.90 (t, 2H, CH₂), 2.55 (s, 6H, CH₃).

Spectral Characterization and Validation

Infrared Spectroscopy

  • C=O Stretch : 1685 cm⁻¹ (amide I band).
  • N–H Bend : 1540 cm⁻¹ (amide II band).

Nuclear Magnetic Resonance

  • ¹³C NMR : δ 165.4 (CONH), 160.1 (isoxazole C–O), 148.3 (imidazothiazole C–N).

Elemental Analysis

  • Calculated : C 59.21%, H 4.71%, N 14.53%, S 8.32%.
  • Found : C 59.15%, H 4.68%, N 14.49%, S 8.28%.

Optimization and Challenges

  • Cyclization Efficiency : Anhydrous sodium acetate is critical for eliminating side products during imidazothiazole formation.
  • Amide Coupling : Prolonged reaction times (48 hours) ensure complete conversion, as shorter durations led to unreacted starting material.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.